Oxalic acid monoisopropyl ester
Overview
Description
Oxalic acid monoisopropyl ester, also known as isopropyl oxalate, is an organic compound derived from oxalic acid and isopropyl alcohol. It is a monoester, meaning it has one ester group and one free carboxylic acid group. This compound is part of the broader class of oxalate esters, which are important intermediates in organic synthesis and have various applications in pharmaceuticals, polymers, and other industries .
Mechanism of Action
Target of Action
Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, primarily targets various biochemical processes in organisms. It is known to interact with enzymes such as proto-oncogene tyrosine-protein kinase Src . .
Mode of Action
It is known that oxalic acid and its derivatives can chelate with divalent ions like manganese or ferric ions . This chelation ability allows oxalates to participate indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .
Biochemical Pathways
Oxalic acid and its derivatives, including the monoisopropyl ester, are involved in various biochemical pathways. They are secondary metabolites secreted into the environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved indirectly in the degradation of the lignocellulose complex by fungi . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .
Result of Action
The result of the action of this compound is largely dependent on its interactions with its targets and the biochemical pathways it affects. For instance, the chelation ability of oxalates is considered a good factor in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions . Furthermore, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stones, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of certain divalent metal ions in the environment can affect the chelation ability of oxalates . Additionally, the pH and temperature of the environment can influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, is likely to participate in a variety of biochemical reactions. Oxalic acid is known to be produced by a variety of organisms, from simple microbes to complex animals . It is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA
Cellular Effects
The cellular effects of this compound are not well-studied. Oxalic acid, the parent compound, is known to have various effects on cells. For instance, it can bind with dietary calcium or magnesium to form insoluble calcium or magnesium oxalate, which may lead to low serum calcium or magnesium levels as well as renal failure
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. Oxalic acid is known to undergo various reactions. For instance, it can be synthesized via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex
Temporal Effects in Laboratory Settings
The resulting half-esters are stable over a long period of time
Dosage Effects in Animal Models
Oxalic acid is known to be a major component of kidney stones, which commonly contain calcium oxalate crystals
Metabolic Pathways
Oxalic acid is known to be involved in two pathways for its assimilation: the glycolate pathway and the serine pathway
Subcellular Localization
Tools like SLPred, an ensemble-based multi-view and multi-label protein subcellular localization prediction tool, could potentially be used to predict the subcellular localization of proteins that interact with this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalic acid monoisopropyl ester can be synthesized through the esterification of oxalic acid with isopropyl alcohol. One common method involves the use of oxalyl chloride and isopropyl alcohol. The reaction typically proceeds as follows:
- Oxalyl chloride is reacted with isopropyl alcohol in the presence of a base, such as pyridine, to form the ester.
- The reaction mixture is then purified through distillation or recrystallization to obtain the desired monoester .
Another method involves the selective monohydrolysis of diisopropyl oxalate. This process uses aqueous sodium hydroxide (NaOH) as a base and a co-solvent like tetrahydrofuran (THF) or acetonitrile at low temperatures (0-5°C). This method is environmentally friendly and yields high-purity products .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid monoisopropyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester yields oxalic acid and isopropyl alcohol.
Decarboxylation: The ester can undergo decarboxylation to produce formic acid and carbon dioxide.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Decarboxylation: Catalyzed by enzymes like oxalate decarboxylase or under thermal conditions.
Substitution: Requires nucleophiles such as amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Hydrolysis: Oxalic acid and isopropyl alcohol.
Decarboxylation: Formic acid and carbon dioxide.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Oxalic acid monoisopropyl ester has several scientific research applications:
Comparison with Similar Compounds
Oxalic acid monoisopropyl ester can be compared with other oxalate esters, such as:
Diisopropyl oxalate: A fully substituted ester with two isopropyl groups, used in similar applications but with different reactivity and properties.
Dimethyl oxalate: Another oxalate ester with methyl groups, often used in polymer synthesis and as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its monoester structure, which provides both an ester group and a free carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-oxo-2-propan-2-yloxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMAVLCDKNPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57727-06-7 | |
Record name | propan-2-yl hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.